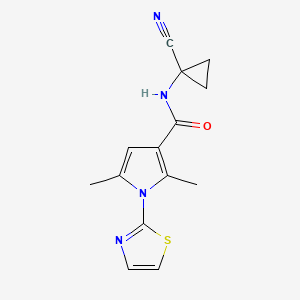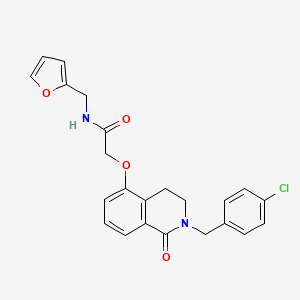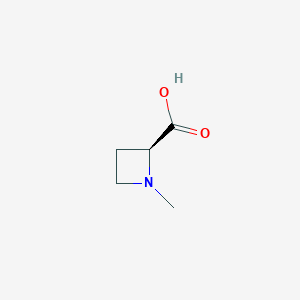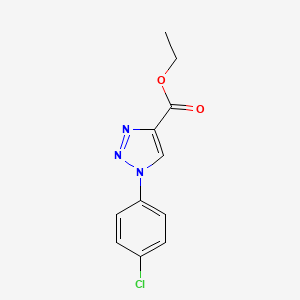
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, also known as CP-94,253, is a compound that has been extensively studied for its potential therapeutic applications. CP-94,253 is a small molecule that belongs to the class of pyrrole carboxamide compounds. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have anti-tumor activity. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to modulate the activity of ion channels, which are responsible for the transmission of pain signals. By modulating the activity of these ion channels, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the transmission of pain signals, thereby reducing pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain-related disorders. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide. One of the future directions is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for various pain-related disorders, such as neuropathic pain and inflammatory pain. Another future direction is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for cancer. In addition, future research could focus on developing more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, which would make it more accessible for research and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrole-3-carboxylic acid, which is converted to its corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the amide is reacted with cyanocyclopropane in the presence of a base to yield N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders. In addition to its analgesic and anti-inflammatory properties, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has also been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-11(12(19)17-14(8-15)3-4-14)10(2)18(9)13-16-5-6-20-13/h5-7H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSWEXIHQUOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)
![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)



![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)
